molecular formula C15H16N4O2S B2752914 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide CAS No. 2034454-46-9

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide

Cat. No.: B2752914
CAS No.: 2034454-46-9
M. Wt: 316.38
InChI Key: NYNBXAASKFBLRP-UHFFFAOYSA-N
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Description

The compound N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide is an organic molecule known for its complex structure and versatile applications. With a mix of a pyrrole, oxadiazole, and thiophene rings, it offers a unique set of properties that are useful in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic reactions. A common route starts with the preparation of the oxadiazole ring through a cyclization reaction involving amidoximes and carboxylic acids or their derivatives. Subsequently, the pyrrole and thiophene rings are introduced through a series of coupling reactions under controlled conditions using catalysts like palladium on carbon.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to ensure high yield and purity. Techniques like continuous flow chemistry could be employed to scale up the production while maintaining quality.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Oxidation may involve reagents like potassium permanganate, while reduction can be achieved using hydrogenation or lithium aluminum hydride. Substitution reactions typically involve halogenation or alkylation, often using reagents like thionyl chloride or alkyl halides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, under acidic conditions.

  • Reduction: Hydrogenation over palladium catalyst, lithium aluminum hydride.

  • Substitution: Thionyl chloride for halogenation, alkyl halides for alkylation.

Major Products Formed: The major products formed depend on the reaction conditions but generally include various derivatives of the original compound with modifications at the oxadiazole, pyrrole, or thiophene rings.

Scientific Research Applications

This compound has been explored for its applications in multiple scientific domains:

Chemistry: It serves as a building block for synthesizing more complex molecules and materials, particularly in the study of conjugated systems and their electronic properties.

Medicine: It has been studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Its unique structural properties make it useful in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions at the molecular level. Its structure allows for various interactions with biological targets, often involving binding to specific enzymes or receptors. These interactions can modulate biological pathways, leading to the observed therapeutic effects.

Comparison with Similar Compounds

  • N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

  • N-(2-((1-ethyl-1H-pyrrol-2-yl)methyl)-1,2,4-oxadiazol-5-yl)thiophene-3-carboxamide

  • 3-methyl-N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

These compounds share similar frameworks but differ in specific substitutions or the positioning of functional groups, which can affect their properties and applications.

For a closer look at any particular aspect, just say the word!

Properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-3-19-7-4-5-11(19)14-17-12(21-18-14)9-16-15(20)13-10(2)6-8-22-13/h4-8H,3,9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNBXAASKFBLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C(C=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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